2,6-Difluorophenyl isocyanate
Overview
Description
2,6-Difluorophenyl isocyanate is a chemical compound that is part of a broader class of organic compounds known as isocyanates, which are characterized by the presence of the reactive isocyanate group (-N=C=O). While the specific compound 2,6-Difluorophenyl isocyanate is not directly discussed in the provided papers, related compounds such as 2,6-difluorophenol and derivatives of difluorophenyl have been studied for their molecular structure, reactivity, and potential applications in various fields, including materials science and medicinal chemistry .
Synthesis Analysis
The synthesis of compounds related to 2,6-Difluorophenyl isocyanate involves multiple steps and can be complex. For instance, 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol were synthesized from 2,6-difluorophenol through an eight-step and a four-step process, respectively . These synthetic routes highlight the versatility of difluorophenyl derivatives and their potential as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of 2,6-difluorophenol, a closely related compound, has been determined using gas-phase electron diffraction, which suggests the possibility of weak intramolecular hydrogen bonding . This information is valuable as it provides insights into the electronic effects of the fluorine substituents on the phenyl ring, which can influence the reactivity and stability of the isocyanate group in 2,6-Difluorophenyl isocyanate.
Chemical Reactions Analysis
The reactivity of difluorophenyl derivatives has been explored in various contexts. For example, 2,6-difluorophenylnitrene, a related compound, has been studied for its rearrangement products in argon matrices, revealing insights into the electronic structure and stability of radical cations formed from phenylnitrene derivatives . These findings can be extrapolated to understand the reactivity of 2,6-Difluorophenyl isocyanate, particularly in the context of its potential to form stable intermediates or undergo rearrangements.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the difluorophenyl moiety are influenced by the presence of fluorine atoms, which are highly electronegative. This can affect the acidity, lipophilicity, and overall reactivity of the compounds. For instance, 2,6-difluorophenol has been evaluated as a bioisostere of a carboxylic acid, indicating its ability to increase the lipophilicity of drug candidates . Such properties are crucial when considering the applications of 2,6-Difluorophenyl isocyanate in medicinal chemistry or materials science.
Scientific Research Applications
Synthesis of Insecticides
2,6-Difluorophenyl isocyanate has been used in the synthesis of insecticides, particularly Novaluron, a type of benzoylurea insecticide. This process involves a chlorination reaction from 2,6-difluorobenzamide, followed by an addition reaction with specific aniline derivatives. The synthesis is noted for its high yield and purity (Zhang Xiao-jing, 2007).
Photochemical Studies
2,6-Difluorophenyl isocyanate has been studied for its photochemical properties. Time-resolved infrared spectroscopy was used to examine the photochemistry of 2,6-difluorophenyl azide, providing insights into the behavior of singlet and triplet states of nitrenes derived from this compound. This research is significant for understanding the photophysics and photochemistry of these compounds (S. Mandel et al., 2005).
Synthesis of Polyurethane Products
2,6-Difluorophenyl isocyanate is part of a broader group of isocyanates used in the manufacturing of polyurethane products. Studies on the occupational exposure to these compounds have provided valuable insights into workplace safety and health implications. Monitoring isocyanate concentrations in work environments is crucial due to their potential health hazards (S. Brzeźnicki, Marzena Bonczarowska, 2015).
Synthesis of Ureas and Polymer Research
2,6-Difluorophenyl isocyanate has been used in the synthesis of various ureas, including N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas, which are potential inhibitors for insect chitin biosynthesis. This process involves the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate (V. Odinokov et al., 1992).
Furthermore, 2,6-difluorophenyl isocyanate has been part of studies focusing on the synthesis and polymerization of isocyanates bearing carbamate groups, contributing to the development of polymers with specific properties and applications (Katsuhiro Maeda et al., 1997).
Mechanism of Action
Target of Action
2,6-Difluorophenyl isocyanate is a chemical compound used in various chemical synthesis studies
Mode of Action
The mode of action of 2,6-Difluorophenyl isocyanate involves its reaction with other compounds during synthesis. For example, it has been reported that 1H-[1,2,4]triazole-3,5-diamine undergoes acylation with 2,6-difluorophenyl isocyanate to form the corresponding 1-acyl-1H-[1,2,4]triazole-3,5-diamine . This suggests that the isocyanate group (-NCO) in the compound can react with amines to form urea derivatives.
Action Environment
The action of 2,6-Difluorophenyl isocyanate can be influenced by environmental factors. It is known to be moisture sensitive , and its reactivity can be affected by the presence of water or other nucleophiles. It should be stored at low temperatures (2-8°C) to maintain its stability .
Safety and Hazards
2,6-Difluorophenyl isocyanate is classified as Acute Tox. 4 for dermal, inhalation, and oral routes. It is also classified as Eye Irrit. 2, Flam. Liq. 3, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation .
properties
IUPAC Name |
1,3-difluoro-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHDLKWTPVMIOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334865 | |
Record name | 2,6-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65295-69-4 | |
Record name | 2,6-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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